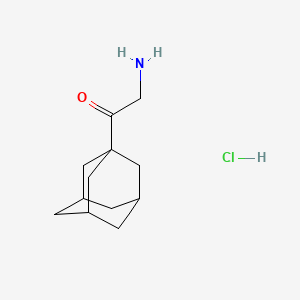

1-(Adamantan-1-yl)-2-aminoethan-1-one hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(Adamantan-1-yl)-2-aminoethan-1-one hydrochloride, otherwise known as AAEH, is a chemical compound with a wide range of applications in scientific research. It is a crystalline solid with a molecular weight of 254.83 g/mol and a melting point of 188-190°C. AAEH is commonly used in organic synthesis and as a reagent in medicinal chemistry. It is also used as a precursor in the synthesis of various biologically active molecules, such as anti-cancer compounds, antibiotics, and anti-inflammatory agents.

Aplicaciones Científicas De Investigación

Antiviral Properties

1-(Adamantan-1-yl)-2-aminoethan-1-one hydrochloride has demonstrated antiviral activity against influenza A virus strains. Specifically, it is indicated for the prophylaxis and treatment of illness caused by various influenza A virus strains in adults . Researchers continue to explore its potential in combating other viral infections.

Organic Synthesis

1-(Adamantan-1-yl)-2-aminoethan-1-one hydrochloride serves as a versatile building block in organic synthesis:

a. Enamide Synthesis: Guo et al. proposed a method for producing N-((E)-2-((1s,3s)-adamantan-1-yl)-1-phenylvinyl)-N-benzylacetamide by reacting adamantanecarboxylic acid with enamides. The carboxylic acid derivative acts as an alkylating agent, enabling the formation of valuable enamide products .

Mecanismo De Acción

Target of Action

The primary target of 1-(Adamantan-1-yl)-2-aminoethan-1-one hydrochloride is Heme oxygenase 1 . Heme oxygenase 1 is an enzyme that plays a crucial role in the degradation of heme, a component of hemoglobin, to biliverdin, iron, and carbon monoxide .

Mode of Action

It is known that the compound interacts with the enzyme, potentially influencing its activity .

Biochemical Pathways

The biochemical pathways affected by 1-(Adamantan-1-yl)-2-aminoethan-1-one hydrochloride are related to the metabolism of heme . By interacting with Heme oxygenase 1, the compound may influence the conversion of heme to biliverdin, iron, and carbon monoxide . This could have downstream effects on various physiological processes, including iron homeostasis and the response to oxidative stress .

Result of Action

The molecular and cellular effects of 1-(Adamantan-1-yl)-2-aminoethan-1-one hydrochloride’s action would depend on its specific interactions with Heme oxygenase 1 . By influencing the activity of this enzyme, the compound could potentially affect various physiological processes, including the response to oxidative stress .

Action Environment

The action, efficacy, and stability of 1-(Adamantan-1-yl)-2-aminoethan-1-one hydrochloride could be influenced by various environmental factors . These could include the presence of other molecules that interact with Heme oxygenase 1, the pH and temperature of the environment, and the presence of other physiological or pathological conditions .

Propiedades

IUPAC Name |

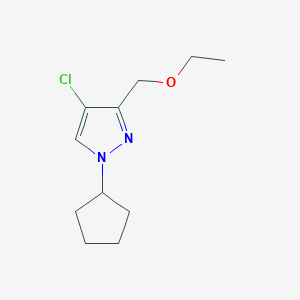

1-(1-adamantyl)-2-aminoethanone;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO.ClH/c13-7-11(14)12-4-8-1-9(5-12)3-10(2-8)6-12;/h8-10H,1-7,13H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDRIOKSNWKFNTE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2,3-Dimethoxyphenyl)-5-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole](/img/structure/B2373256.png)

![1-[5,6-Dichloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-3-naphthalen-1-ylurea](/img/structure/B2373258.png)

![[1-(Methylamino)cyclooctyl]methanol](/img/structure/B2373261.png)

![2-fluoro-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Benzenesulfonamide](/img/structure/B2373262.png)

![1-butyl-4,5-diphenyl-2-[(E)-(phenylmethylidene)amino]-1H-pyrrole-3-carbonitrile](/img/structure/B2373266.png)

![2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2373275.png)